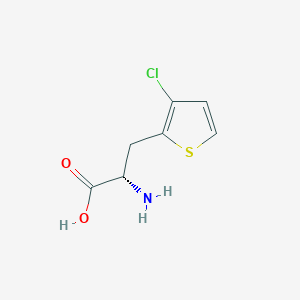![molecular formula C38H44Cl2F2N2O7 B15156944 bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paroxetine hydrochloride hemihydrate is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It is known for its efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, social anxiety disorder, post-traumatic stress disorder, generalized anxiety disorder, and premenstrual dysphoric disorder . The compound is marketed under various brand names, including Paxil and Seroxat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of paroxetine hydrochloride hemihydrate involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)-3-(3,4-methylenedioxyphenoxy)methylpiperidine with hydrochloric acid to form the hydrochloride salt . The process may involve the use of solvents like toluene and specific reaction conditions to ensure the formation of the hemihydrate form .
Industrial Production Methods
Industrial production of paroxetine hydrochloride hemihydrate often employs hot-melt extrusion and fused deposition modeling (FDM)-based three-dimensional printing technology. This method ensures uniformity in mass and dimensions, consistency in drug content, and a controlled dissolution profile .
化学反応の分析
Types of Reactions
Paroxetine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of paroxetine hydrochloride hemihydrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of paroxetine hydrochloride hemihydrate, which may have different pharmacological properties and applications .
科学的研究の応用
Paroxetine hydrochloride hemihydrate has a wide range of scientific research applications:
作用機序
Paroxetine hydrochloride hemihydrate enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety . The compound’s high potency and selectivity for serotonin reuptake make it effective in treating various psychiatric disorders .
類似化合物との比較
Similar Compounds
Fluoxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar applications but different pharmacokinetic properties.
Citalopram: Known for its high selectivity for serotonin reuptake inhibition.
Uniqueness
Paroxetine hydrochloride hemihydrate is unique due to its high potency and selectivity for serotonin reuptake inhibition, which results in a higher likelihood of withdrawal effects upon cessation compared to other SSRIs . Its controlled-release formulations also offer advantages in terms of reduced side effects and improved patient compliance .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H20FNO3.2ClH.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;;/h2*1-6,9,14,17,21H,7-8,10-12H2;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZOATSIFWSKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44Cl2F2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
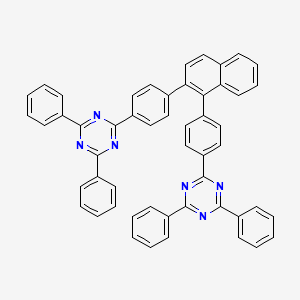
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
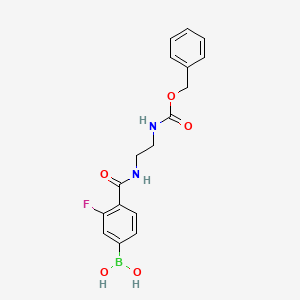
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
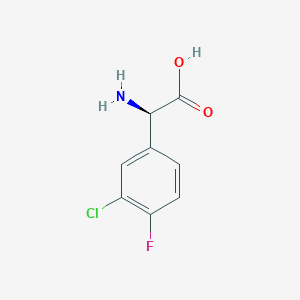
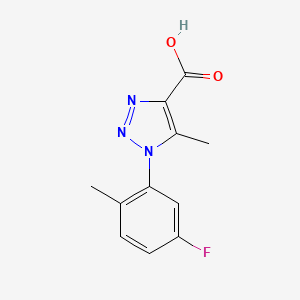
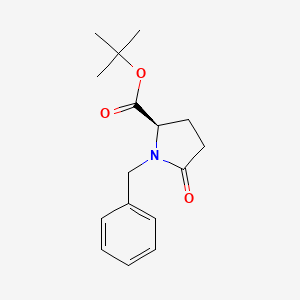
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
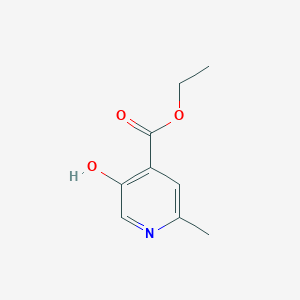
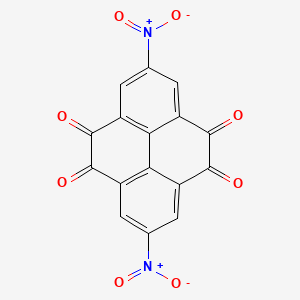
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
